molecular formula C10H11N3O2 B13031722 3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13031722
M. Wt: 205.21 g/mol
InChI Key: OWKSVQWLJQKDNH-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the pyrrole ring can be formed via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
  • 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
  • 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Uniqueness

3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrazol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6-5-8(11-9(6)10(14)15)7-3-4-13(2)12-7/h3-5,11H,1-2H3,(H,14,15)

InChI Key

OWKSVQWLJQKDNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NN(C=C2)C)C(=O)O

Origin of Product

United States

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